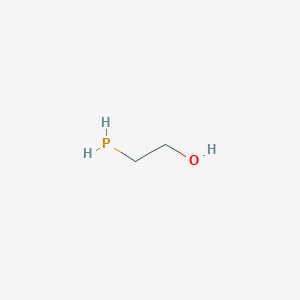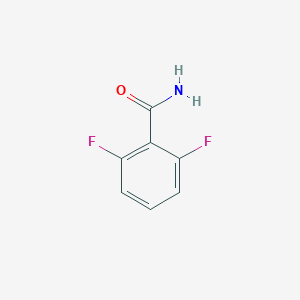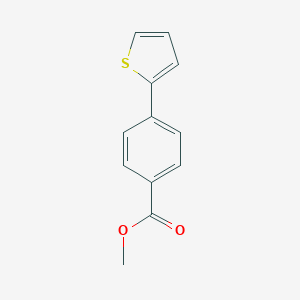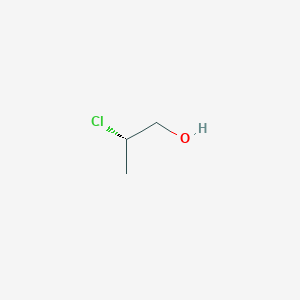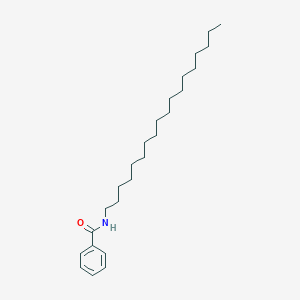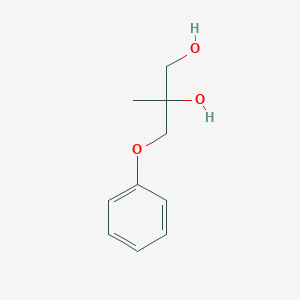
2-Methyl-3-phenoxy-1,2-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-phenoxy-1,2-propanediol (MPP) is a chemical compound that is commonly used in scientific research. It is a derivative of propylene glycol and is often used as a solvent or a stabilizer in various laboratory experiments. MPP is a colorless liquid with a slightly sweet odor and is soluble in water, ethanol, and ether.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-phenoxy-1,2-propanediol is not well understood. However, it is believed that 2-Methyl-3-phenoxy-1,2-propanediol interacts with cell membranes and proteins, which can affect their function and structure. 2-Methyl-3-phenoxy-1,2-propanediol has also been shown to have antioxidant properties, which may contribute to its biological activity.
Biochemische Und Physiologische Effekte
2-Methyl-3-phenoxy-1,2-propanediol has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. 2-Methyl-3-phenoxy-1,2-propanediol has also been shown to have anti-inflammatory and analgesic effects. In addition, 2-Methyl-3-phenoxy-1,2-propanediol has been found to have neuroprotective properties, which may make it useful in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Methyl-3-phenoxy-1,2-propanediol in laboratory experiments is its solubility in water, ethanol, and ether. This makes it a versatile solvent that can be used in a wide range of experiments. Additionally, 2-Methyl-3-phenoxy-1,2-propanediol is relatively stable and does not decompose easily, which makes it a good choice for long-term experiments.
One limitation of using 2-Methyl-3-phenoxy-1,2-propanediol in laboratory experiments is its potential toxicity. While 2-Methyl-3-phenoxy-1,2-propanediol is generally considered to be safe at low concentrations, it can be harmful if ingested or inhaled. Additionally, 2-Methyl-3-phenoxy-1,2-propanediol may interact with other chemicals in unpredictable ways, which can make it difficult to control experimental conditions.
Zukünftige Richtungen
There are several areas of future research related to 2-Methyl-3-phenoxy-1,2-propanediol. One area of interest is the development of new synthetic methods for 2-Methyl-3-phenoxy-1,2-propanediol that are more efficient and environmentally friendly. Another area of research is the investigation of 2-Methyl-3-phenoxy-1,2-propanediol's potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to better understand the mechanism of action of 2-Methyl-3-phenoxy-1,2-propanediol and its potential interactions with other chemicals in laboratory experiments.
Synthesemethoden
2-Methyl-3-phenoxy-1,2-propanediol can be synthesized through the reaction of phenoxyacetic acid with propylene oxide. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or sodium hydroxide. The resulting product is then purified through distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-phenoxy-1,2-propanediol has a wide range of applications in scientific research. It is commonly used as a solvent for various chemicals, including pharmaceuticals and pesticides. 2-Methyl-3-phenoxy-1,2-propanediol is also used as a stabilizer for proteins and enzymes, which helps to maintain their structure and activity. Additionally, 2-Methyl-3-phenoxy-1,2-propanediol is used in the production of plastics, resins, and other materials.
Eigenschaften
CAS-Nummer |
15895-54-2 |
|---|---|
Produktname |
2-Methyl-3-phenoxy-1,2-propanediol |
Molekularformel |
C10H14O3 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
2-methyl-3-phenoxypropane-1,2-diol |
InChI |
InChI=1S/C10H14O3/c1-10(12,7-11)8-13-9-5-3-2-4-6-9/h2-6,11-12H,7-8H2,1H3 |
InChI-Schlüssel |
FDXOWEXWCPILKM-UHFFFAOYSA-N |
SMILES |
CC(CO)(COC1=CC=CC=C1)O |
Kanonische SMILES |
CC(CO)(COC1=CC=CC=C1)O |
Synonyme |
2-Methyl-3-phenoxy-1,2-propanediol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



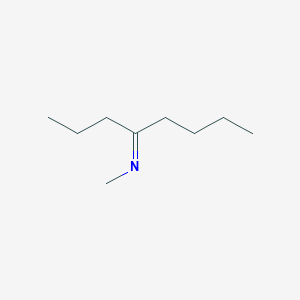
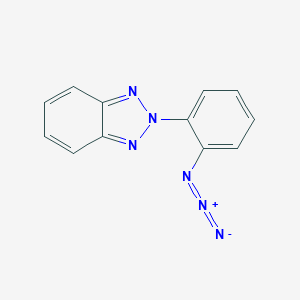
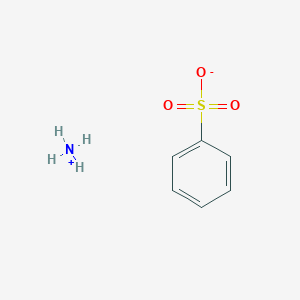
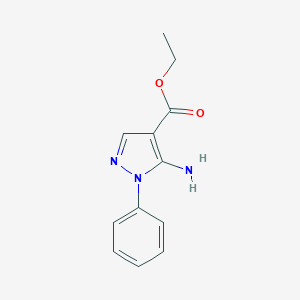
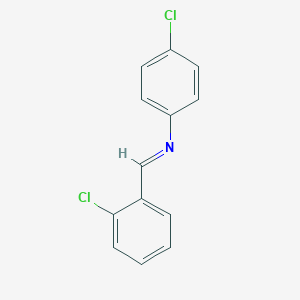
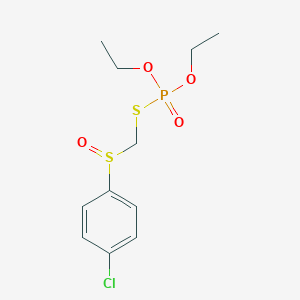
![2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B103277.png)
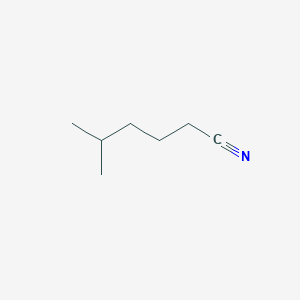
![2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine](/img/structure/B103283.png)
